9,9-Dimethyl-9-silafluorene
Overview
Description
Synthesis Analysis
9,9-Dimethyl-9-silafluorene and its derivatives are synthesized through various methods, including the lithiation of tetrabromobiphenyls followed by silylation, and through base-promoted homolytic aromatic substitution. These methods allow for the regioselective functionalization of 9-silafluorenes, enabling the synthesis of unsymmetrically substituted molecules with potential for further applications in organic electronics (Murai et al., 2019).
Molecular Structure Analysis
The molecular structure of silafluorene derivatives has been elucidated through X-ray analysis, revealing significant deformations from normal tetrahedral and hexagonal shapes due to the incorporation of silicon. This structural modification induces shifts in absorption and fluorescence spectra, contributing to their unique photophysical properties (Shimizu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 9,9-Dimethyl-9-silafluorenes include borylation, bromination, and nitration, which occur predominantly at the electron-rich positions. These reactions demonstrate the compound's utility as a building block for π-conjugated molecules (Murai et al., 2019). Furthermore, the rhodium-catalyzed synthesis from biphenylhydrosilanes highlights a method for Si-H and C-H bond activation, producing only H2 as a side product (Ureshino et al., 2010).
Physical Properties Analysis
Silafluorene derivatives exhibit unique physical properties, including efficient blue emission and remarkable fluorescence solvatochromism. These characteristics are advantageous for applications in light-emitting devices and sensors (Sanchez & Trogler, 2008).
Chemical Properties Analysis
The chemical properties of 9,9-Dimethyl-9-silafluorenes are significantly influenced by the silicon atom's presence. This influence is evident in their photophysical properties, where the introduction of silicon leads to shifts in the absorption and fluorescence spectra, offering potential for various applications in organic electronics (Shimizu et al., 2008).
Scientific Research Applications
Blue Light-Emitting Materials : Silafluorene–fluorene copolymers, including those with 9,9-dimethyl-9H-fluorene units, have been used to develop efficient blue-emitting materials. These materials exhibit high quantum yields of fluorescence and good color purity, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Sanchez & Trogler, 2008).
Explosive Detection : Certain silafluorene-based polymers have demonstrated potential in detecting explosives. They can act as selective fluorescence sensors, capable of detecting explosive particulates at very low concentrations. This application is significant for security and forensic science (Sanchez & Trogler, 2008).
Photophysical Properties : Studies on silicon-bridged silafluorenes have shown that these compounds can exhibit a red shift in absorption and fluorescence spectra. This property is useful in the design of materials with specific optical characteristics for electronic applications (Shimizu et al., 2008).
Polymer Synthesis : Silafluorenes, including 9,9-dimethyl-9-silafluorenes, are used as building blocks in the synthesis of π-conjugated molecules and polymers. These polymers have applications in organic electronics due to their unique electronic properties (Murai et al., 2019).
Luminescent Probes : Silafluorenes have been explored as sensitive luminescent probes for detecting and characterizing lipophilic structures in biological and industrial applications. This includes their use in aqueous solutions to detect surfactants, highlighting their potential in environmental monitoring and bioanalytical chemistry (Spikes et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,5-dimethylbenzo[b][1]benzosilole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFTKVGILQPMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159991 | |
Record name | 9,9-Dimethyl-9-silafluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-9-silafluorene | |
CAS RN |
13688-68-1 | |
Record name | 9,9-Dimethyl-9-silafluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13688-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9-Dimethyl-9-silafluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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